![molecular formula C14H22N2O3 B12898066 2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide CAS No. 29945-93-5](/img/structure/B12898066.png)
2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide is a complex organic compound featuring an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide typically involves the formation of the isoxazole ring through a [2+3] cycloaddition reaction. This reaction can be carried out using nitrile oxides and captodative olefins or methyl crotonate derivatives under regioselective conditions . The reaction conditions often include the use of solvents like acetone and catalysts such as anhydrous potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole.
Ketone-Containing Compounds: Molecules like acetylacetone, which also feature ketone groups.
Uniqueness
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of both ketone and amide functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
29945-93-5 |
|---|---|
Formule moléculaire |
C14H22N2O3 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
2,2-dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C14H22N2O3/c1-9(17)7-13(2,3)11-6-10(19-16-11)8-14(4,5)12(15)18/h6H,7-8H2,1-5H3,(H2,15,18) |
Clé InChI |
NRPRIJHVZPFKCY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(C)C1=NOC(=C1)CC(C)(C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
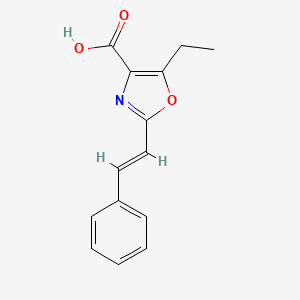
![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)
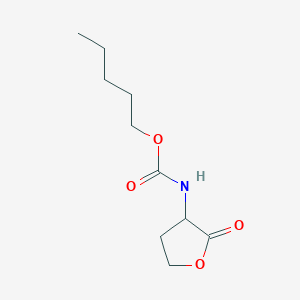

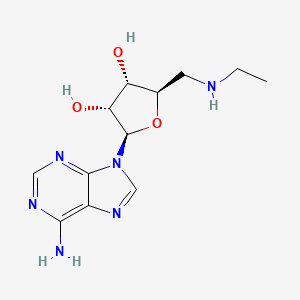
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
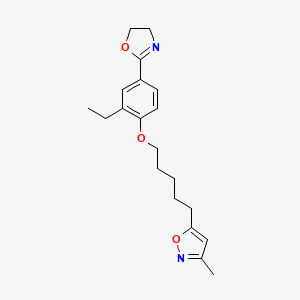
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
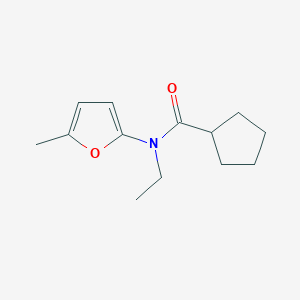

![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
